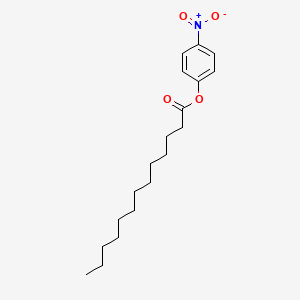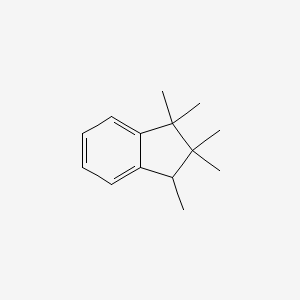
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol . It is a derivative of indane, a bicyclic hydrocarbon, and is known for its unique structural properties due to the presence of multiple methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene can be synthesized through various methods. One common approach involves the hydrogenation of indene derivatives. For instance, the hydrogenation of 1,1,2,3,3-pentamethylindene over palladium on carbon (Pd/C) catalysts can yield the desired compound . The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts like 5% Pd/C and 10% Pd/C. These catalysts facilitate the hydrogenation of precursor compounds, resulting in high yields of the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: The methyl groups in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3-pentamethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s multiple methyl groups contribute to its hydrophobic nature, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,3,3-Pentamethylindane: A closely related compound with similar structural features but different reactivity and applications.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Another derivative with additional methyl groups, leading to distinct chemical properties.
Uniqueness
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene is unique due to its specific arrangement of methyl groups, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
74710-04-6 |
|---|---|
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
1,2,2,3,3-pentamethyl-1H-indene |
InChI |
InChI=1S/C14H20/c1-10-11-8-6-7-9-12(11)14(4,5)13(10,2)3/h6-10H,1-5H3 |
Clé InChI |
PLAOCQIEAKPVEA-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CC=C2C(C1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


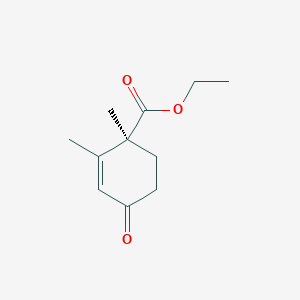
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
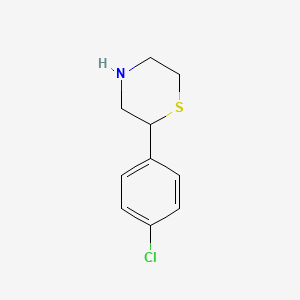
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
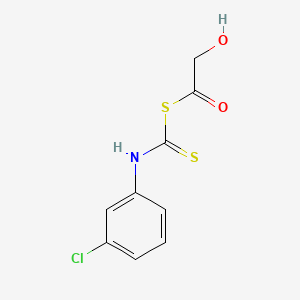

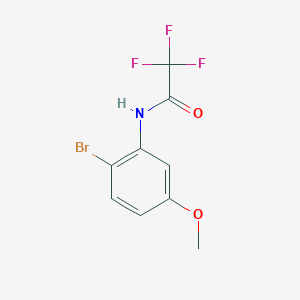
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
![tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14441171.png)

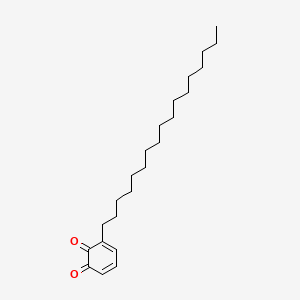
![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
